molecular formula C14H12N2O5S B1616402 4'-Sulfamoylphthalanilic Acid CAS No. 6955-49-3

4'-Sulfamoylphthalanilic Acid

Cat. No.: B1616402
CAS No.: 6955-49-3
M. Wt: 320.32 g/mol
InChI Key: IYDVPRRWOHHTSF-UHFFFAOYSA-N
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Description

4’-Sulfamoylphthalanilic Acid is a chemical compound with the molecular formula C14H12N2O5S It is known for its unique structure, which includes a sulfonamide group attached to a phthalanilic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Sulfamoylphthalanilic Acid typically involves the reaction of phthalic anhydride with sulfanilamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

Phthalic Anhydride+Sulfanilamide4’-Sulfamoylphthalanilic Acid\text{Phthalic Anhydride} + \text{Sulfanilamide} \rightarrow \text{4'-Sulfamoylphthalanilic Acid} Phthalic Anhydride+Sulfanilamide→4’-Sulfamoylphthalanilic Acid

Industrial Production Methods: Industrial production of 4’-Sulfamoylphthalanilic Acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4’-Sulfamoylphthalanilic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4’-Sulfamoylphthalanilic Acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Sulfamoylphthalanilic Acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Sulfanilamide: A simpler sulfonamide compound with similar antimicrobial properties.

    Phthalanilic Acid: Lacks the sulfonamide group but shares the phthalanilic acid moiety.

    Sulfanilic Acid: Contains a sulfonamide group but differs in the overall structure.

Uniqueness: 4’-Sulfamoylphthalanilic Acid is unique due to the combination of the sulfonamide group and the phthalanilic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

2-[(4-sulfamoylphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c15-22(20,21)10-7-5-9(6-8-10)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19)(H2,15,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDVPRRWOHHTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290082
Record name 4'-Sulfamoylphthalanilic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6955-49-3
Record name NSC66425
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66425
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Record name 4'-Sulfamoylphthalanilic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Sulfamoylphthalanilic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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